molecular formula C12H10N4 B1353626 7-Methylpyrimido[4,5-b]quinolin-2-amine CAS No. 582334-04-1

7-Methylpyrimido[4,5-b]quinolin-2-amine

Cat. No. B1353626
M. Wt: 210.23 g/mol
InChI Key: CTAXJSZVFCEJKB-UHFFFAOYSA-N
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Description

“7-Methylpyrimido[4,5-b]quinolin-2-amine” is a chemical compound with the molecular formula C12 H10 N4 and a molecular weight of 210.24 . It is also known by its CAS Number: 582334-04-1 .


Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines has been a challenging topic in medicinal chemistry . A wide range of starting materials have been employed to achieve this nucleus such as quinoline derivatives and isatins . Multi-component one-pot synthetic approaches were employed either by using barbituric or thiobarbituric acid, amines and aldehydes or from 6-aminouracils, aldehydes and cyclohexanone derivatives .


Molecular Structure Analysis

The molecular structure of “7-Methylpyrimido[4,5-b]quinolin-2-amine” can be represented by the SMILES notation: Cc1ccc2c(c1)cc1cnc(N)nc1n2 . This notation provides a compact and linear method of describing the structure of the chemical compound .


Chemical Reactions Analysis

The synthesis of pyrimido[4,5-b]quinolines involves a wide range of starting materials and multi-component one-pot synthetic approaches . For example, the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of three heteropolyacids, H3PMo12O40, H3PW12O40, and H5PV2Mo10O40, has been used to synthesize 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methylpyrimido[4,5-b]quinolin-2-amine” include a molecular weight of 210.24 and a molecular formula of C12 H10 N4 .

Scientific Research Applications

  • Neurotropic Activity : A study conducted by Zaliznaya et al. (2020) investigated the neurotropic activity of a compound closely related to 7-Methylpyrimido[4,5-b]quinolin-2-amine. The compound, 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolo[3,4-b]quinolin-9-amine, exhibited significant effects on motor activity in mice, suggesting its potential for neurological applications (Zaliznaya et al., 2020).

  • Antitumor Activity : Gopal et al. (2003) explored the interaction of derivatives of pyrimido[4',5':4,5]thieno(2,3-b)quinoline with DNA, finding evidence of major antitumor activity. These compounds demonstrated a high level of activity against B16 melanoma, significantly increasing survival and inhibiting tumor growth (Gopal et al., 2003).

  • DNA Methylation Inhibition : Rilova et al. (2014) synthesized and evaluated derivatives of SGI-1027, a quinoline derivative, as inhibitors of DNA methyltransferase. These compounds, which are structurally related to 7-Methylpyrimido[4,5-b]quinolin-2-amine, showed potential for DNA methylation inhibition and re-expression of certain genes in leukemia cells, pointing to their relevance in cancer research and therapy (Rilova et al., 2014).

  • Synthesis for Antimicrobial Applications : Vartale et al. (2013) described the synthesis of 3-cyano-4-imino-9-methoxy-4H-pyrimido[2,1-b]pyrimido[4,5-b]quinoline and its derivatives, demonstrating their potential antimicrobial activity. This study highlights the utility of these compounds in developing new antimicrobial agents (Vartale et al., 2013).

  • Cytotoxic Activity and Drug Design : Vilchis-Reyes et al. (2010) synthesized a series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. These compounds showed cytotoxic activity and were effective in inhibiting certain cell cycle kinases, offering insights into new leads for cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).

properties

IUPAC Name

7-methylpyrimido[4,5-b]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-7-2-3-10-8(4-7)5-9-6-14-12(13)16-11(9)15-10/h2-6H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAXJSZVFCEJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281483
Record name 7-Methylpyrimido[4,5-b]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylpyrimido[4,5-b]quinolin-2-amine

CAS RN

582334-04-1
Record name 7-Methylpyrimido[4,5-b]quinolin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582334-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylpyrimido[4,5-b]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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